Isonicotinamidine, N-(2,5-dimethoxyphenyl)-
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Overview
Description
Isonicotinamidine, N-(2,5-dimethoxyphenyl)- is a chemical compound with the molecular formula C14H15N3O2 It is known for its unique structure, which includes a pyridine ring and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isonicotinamidine, N-(2,5-dimethoxyphenyl)- typically involves the reaction of isonicotinamide with 2,5-dimethoxyaniline. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Isonicotinamidine, N-(2,5-dimethoxyphenyl)- may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with considerations for cost-effectiveness and environmental impact. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality material suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Isonicotinamidine, N-(2,5-dimethoxyphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of Isonicotinamidine, N-(2,5-dimethoxyphenyl)- include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from the reactions of Isonicotinamidine, N-(2,5-dimethoxyphenyl)- depend on the type of reaction. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Isonicotinamidine, N-(2,5-dimethoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Isonicotinamidine, N-(2,5-dimethoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its action are complex and may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Isonicotinamide: Shares the isonicotinamide core but lacks the dimethoxyphenyl group.
2,5-Dimethoxyaniline: Contains the dimethoxyphenyl group but lacks the isonicotinamide moiety.
Midodrine: A related compound with similar structural features but different biological activity.
Uniqueness
Isonicotinamidine, N-(2,5-dimethoxyphenyl)- is unique due to its combination of the isonicotinamide and dimethoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
23564-31-0 |
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Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
N'-(2,5-dimethoxyphenyl)pyridine-4-carboximidamide |
InChI |
InChI=1S/C14H15N3O2/c1-18-11-3-4-13(19-2)12(9-11)17-14(15)10-5-7-16-8-6-10/h3-9H,1-2H3,(H2,15,17) |
InChI Key |
CPWOXKAVRFQOTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=C(C2=CC=NC=C2)N |
Origin of Product |
United States |
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